2-{[3-(2-furyl)acryloyl]amino}benzoic acid
Beschreibung
2-{[3-(2-Furyl)acryloyl]amino}benzoic acid is a hybrid molecule combining a benzoic acid scaffold with a 3-(2-furyl)acryloyl moiety. This compound is synthesized via acylation of an amino-substituted benzoic acid derivative with 3-(2-furyl)acryloyl chloride, as demonstrated in studies involving tetrahydroisoquinoline derivatives . Key spectroscopic data (e.g., IR absorption at 1651 cm⁻¹ for the acryloyl carbonyl and MS peaks at m/z 497 [M−H]⁻ and 521 [M+Na]⁺) confirm its structural integrity . The compound has been identified as a selective peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, showing promise in metabolic disorder therapeutics due to its unique electronic and steric properties imparted by the furyl-acryloyl group .
Eigenschaften
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(8-7-10-4-3-9-19-10)15-12-6-2-1-5-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZWZICEYIOQMW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid typically involves the reaction of 3-(2-furyl)acrylic acid with an appropriate amine derivative of benzoic acid. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Positional Isomers of Furyl-Substituted Benzoic Acids
The position of the furyl substituent on the benzoic acid scaffold significantly impacts physical and chemical properties:
| Compound | Substituent Position | Melting Point (°C) | Molecular Formula | Key Features |
|---|---|---|---|---|
| 2-(2-Furyl)benzoic acid | 2-position | 87 | C₁₁H₈O₃ | Lower melting point, enhanced solubility |
| 3-(2-Furyl)benzoic acid | 3-position | 157–158 | C₁₁H₈O₃ | Intermediate polarity, used in synthesis |
| 4-(2-Furyl)benzoic acid | 4-position | 231–232 | C₁₁H₈O₃ | High crystallinity, thermal stability |
Key Observations :
- 2-(2-Furyl)benzoic acid exhibits the lowest melting point (87°C), likely due to reduced intermolecular hydrogen bonding compared to its isomers .
- 4-(2-Furyl)benzoic acid has the highest melting point (231–232°C), attributed to symmetrical packing in the crystal lattice .
Analogues with Modified Acryloyl/Amino Substituents
Substitutions on the acryloyl or benzoic acid groups alter pharmacological and physicochemical profiles:
Key Observations :
- The tetrazolyl substituent in PPARγ agonists enhances binding affinity via hydrogen bonding with receptor residues, whereas the cyano-phenoxyphenyl analogue may prioritize hydrophobic interactions .
- Flufenamic acid demonstrates higher lipophilicity (LogP = 5.2) compared to 2-{[3-(2-furyl)acryloyl]amino}benzoic acid, influencing membrane permeability and target selectivity .
Heterocyclic Derivatives with Thiourea/Azole Linkages
Cyclization of thiourea intermediates generates diverse heterocycles with varied bioactivity:
| Compound | Heterocycle Formed | Synthesis Condition | Application |
|---|---|---|---|
| 2-Mercapto-4-oxopyrimidine (from thiourea 3a-c) | Pyrimidine | Dry acetone | Anticancer lead optimization |
| Quinoxaline 5a-c | Quinoxaline | Ethoxide | Antibacterial agents |
| Pyrimidothiazepine 17a | Thiazepine-fused pyrimidine | Hydrazine hydrate | Multitarget kinase inhibition |
Key Observations :
- Pyrimidine derivatives (e.g., 4a-c) show moderate antibacterial activity, while thiazepine-fused systems (e.g., 17a) exhibit broader kinase inhibition due to conformational flexibility .
- The furyl-acryloyl group in this compound provides a rigid backbone that limits off-target interactions compared to more flexible thiourea-derived heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
